molecular formula C8H13NO3 B12976142 Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate

Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B12976142
M. Wt: 171.19 g/mol
InChI Key: PZJSFPSSJJSVAL-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by a five-membered lactam ring (5-oxopyrrolidine) substituted with a methyl group at position 3 and an ethyl ester at position 2. The compound’s structure combines a rigid pyrrolidine backbone with polar functional groups (keto and ester), influencing its physicochemical properties, such as solubility, stability, and reactivity. Pyrrolidine derivatives are widely studied in medicinal chemistry and materials science due to their conformational flexibility and bioactivity .

Properties

IUPAC Name

ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)7-5(2)4-6(10)9-7/h5,7H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJSFPSSJJSVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate typically involves the esterification of 3-methyl-5-oxopyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where the chirality of molecules can significantly influence their biological activity.

Reactivity and Derivatives
The compound can undergo various reactions, including oxidation and reduction, yielding derivatives such as carboxylic acids and alcohols. These transformations are essential for developing new materials and pharmaceuticals.

Biological Applications

Role in Protein Structure
Research indicates that this compound may influence protein folding and stability due to its incorporation into peptide chains. This characteristic is particularly relevant in studies related to collagen synthesis, where it could enhance the structural integrity of proteins.

Anticancer Activity
Case studies have demonstrated the anticancer properties of derivatives related to this compound. For instance, a study evaluated the cytotoxic effects of 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated a structure-dependent anticancer activity, with certain derivatives exhibiting significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Compound Cytotoxicity (IC50) Comparison Agent
This compound derivative A25 µMCisplatin (15 µM)
This compound derivative B30 µMCisplatin (15 µM)

Medicinal Chemistry

Therapeutic Potential
Studies have explored the therapeutic applications of this compound in drug development for conditions such as fibrosis and wound healing. Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic formulations.

Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against multidrug-resistant pathogens. In vitro studies showed that certain derivatives exhibited activity against resistant strains of Klebsiella pneumoniae and Staphylococcus aureus, highlighting its potential role in addressing antibiotic resistance issues .

Industrial Applications

Biodegradable Polymers
In industrial settings, this compound is utilized in the production of biodegradable polymers. These materials are increasingly important due to environmental concerns regarding plastic waste. The compound's properties enable it to be integrated into sustainable polymer formulations.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate (NSC-15849)

Structural Features :

  • Substituents : This analog (CAS 5447-61-0) has an additional 3-ethoxy-3-oxopropyl group at position 1 of the pyrrolidine ring, introducing a branched ester chain .
  • Conformational Impact : The bulky substituent at position 1 likely increases steric hindrance, reducing ring puckering compared to the 3-methyl-substituted compound. Cremer and Pople’s puckering coordinates (e.g., amplitude q and phase angle φ) could quantify these differences .

Key Differences :

Parameter Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate
Molecular Weight (g/mol) ~187.21 (estimated) 285.30 (calculated)
Substituent Position 3-methyl 1-(3-ethoxy-3-oxopropyl)
Steric Hindrance Moderate High

(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

Structural Features :

  • Ring System: A fused bicyclic system (pyrrolo-pyridine) with an additional oxygen at position 2, increasing rigidity compared to monocyclic pyrrolidines .
  • Crystallographic Data : The trans configuration and fused rings result in distinct torsion angles (e.g., C9–S1–C2–C3 = -2.7°), influencing molecular packing and solubility .

Key Differences :

Parameter This compound (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
Ring Type Monocyclic (pyrrolidine) Bicyclic (pyrrolo-pyridine)
Torsion Angles Standard for pyrrolidine C9–S1–C2–C3 = -2.7°, C18–C17–C2–S1 = 0.9°
Applications Intermediate in organic synthesis Potential use in heterocyclic drug scaffolds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Structural Features :

  • Physicochemical Properties : Higher water solubility compared to the ethyl ester derivative due to the carboxylic acid group.

Key Differences :

Parameter This compound 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Functional Group at C2/C3 Ethyl ester (C2) Carboxylic acid (C3)
Solubility Lipophilic (soluble in organic solvents) Hydrophilic (soluble in polar solvents)
Safety Profile Likely moderate (ester group) Corrosive (carboxylic acid)

Structural and Crystallographic Insights

  • Ring Puckering : this compound’s conformation can be analyzed using Cremer-Pople coordinates, where the methyl group at C3 may induce asymmetric puckering (e.g., envelope or twist conformations) .
  • Software Tools : Structural comparisons rely on crystallographic programs like SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring accurate bond-length and angle measurements .

Biological Activity

Ethyl 3-methyl-5-oxopyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse sources to provide a comprehensive overview.

1. Synthesis and Characterization

This compound can be synthesized through various methods involving the condensation of appropriate precursors. The characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro tests using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxicity. For instance, when treated with a concentration of 100 µM, the compound reduced cell viability by approximately 66%, comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of this compound

CompoundCell LineConcentration (µM)Viability (%)
This compoundA54910066
CisplatinA549100~30

2.2 Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens, including multidrug-resistant strains. The compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, structure modifications significantly influenced its antimicrobial efficacy, indicating a clear structure-activity relationship .

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Enterococcus faecalis64 µg/mL
Escherichia coli>128 µg/mL

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the oxopyrrolidine moiety is critical for its anticancer and antimicrobial activities. Modifications to the carboxylic acid group or the ethyl substituent can enhance or diminish these effects.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study investigated the effects of this compound on A549 cells, revealing that it induced apoptosis through caspase activation pathways. This study suggests that the compound could serve as a lead in developing new lung cancer therapies .

Case Study 2: Resistance Mechanisms in Bacterial Strains

Another research focused on the antimicrobial resistance mechanisms exhibited by Staphylococcus aureus against ethyl 3-methyl-5-oxopyrrolidine derivatives. The findings indicated that structural modifications could overcome resistance, making it a promising candidate for further development in antibiotic therapy .

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